8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione - 878430-24-1

8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Catalog Number: EVT-2882410
CAS Number: 878430-24-1
Molecular Formula: C20H23FN6O2
Molecular Weight: 398.442
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (Linagliptin/BI 1356/Ondero)

    Compound Description: Linagliptin, also known as BI 1356 or Ondero, is a novel, highly potent, selective, long-acting, and orally bioavailable dipeptidyl peptidase-4 (DPP-4) inhibitor. It is currently undergoing clinical trials for the treatment of type 2 diabetes. [] Linagliptin has been shown to lower HbA1c levels and increase basal levels of active glucagon-like peptide-1 (GLP-1) in diabetic rodent models. [, ]

Sitagliptin

    Compound Description: Sitagliptin is a competitive, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. [] It has a moderate duration of action compared to Linagliptin. []

    Relevance: Sitagliptin is mentioned as a comparator compound to Linagliptin in the study highlighting the superior potency and longer duration of action of Linagliptin. [] While Sitagliptin is not a xanthine derivative like 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione, its inclusion in the study emphasizes the shared pharmacological target of DPP-4 inhibition for both compounds, highlighting their relevance in the context of type 2 diabetes treatment.

Alogliptin

    Compound Description: Alogliptin is another competitive dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. []

    Relevance: Similar to Sitagliptin, Alogliptin is included in the study comparing the potency and duration of action of different DPP-4 inhibitors. [] Although Alogliptin does not share the same chemical class as 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione, its relevance stems from its shared therapeutic target (DPP-4) in the management of type 2 diabetes, providing context for the research on novel DPP-4 inhibitors like 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione.

Saxagliptin

    Compound Description: Saxagliptin is an orally administered dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [] It has a duration of action comparable to Sitagliptin. []

    Relevance: Saxagliptin is included as a comparator in the study investigating the efficacy of various DPP-4 inhibitors. [] While it is not a xanthine derivative like 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione, its inclusion in the study underscores their shared role as DPP-4 inhibitors and their significance in the context of developing novel antidiabetic agents.

Vildagliptin

    Compound Description: Vildagliptin is a short-acting, orally active dipeptidyl peptidase-4 (DPP-4) inhibitor used in the treatment of type 2 diabetes. [, ] It demonstrates a shorter duration of action compared to Linagliptin. [, ]

    Relevance: Vildagliptin serves as a benchmark for comparing the duration of action and efficacy of various DPP-4 inhibitors, including Linagliptin. [, ] While Vildagliptin and 8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione are not directly structurally related, their inclusion in the same studies highlights their common therapeutic target (DPP-4) and their relevance in the development of novel antidiabetic therapies.

7-but-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

    Compound Description: CD1790 is a major metabolite of Linagliptin, identified as the S-3-hydroxypiperidinly derivative. [] It is formed through a two-step mechanism involving CYP3A4-dependent ketone formation followed by stereoselective reduction by Aldo-keto reductases and carbonyl reductases. []

7-but-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

    Compound Description: CD10604 is a key intermediate in the metabolic pathway of Linagliptin to CD1790. It is a ketone formed through CYP3A4-mediated oxidation of Linagliptin. [] The subsequent stereoselective reduction of CD10604 leads to the formation of CD1790. []

7-[3-[4-(Diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (WY-49051)

    Compound Description: WY-49051 is a potent, orally active H1-antagonist with a long duration of action and a favorable central nervous system profile. [] It was developed from structural manipulation of polycyclic piperazinyl imide serotonergic agents. []

1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione

    Compound Description: This compound serves as a key intermediate in the synthesis of a series of xanthene derivatives investigated for their antiasthmatic activity. [] It is prepared by reacting theophylline with chloroacetyl chloride to form 7-(chloroacetyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, followed by treatment with piperazine and hydrazine hydrate. []

Properties

CAS Number

878430-24-1

Product Name

8-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

IUPAC Name

8-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]-3-methyl-7-prop-2-enylpurine-2,6-dione

Molecular Formula

C20H23FN6O2

Molecular Weight

398.442

InChI

InChI=1S/C20H23FN6O2/c1-3-8-27-16-17(24(2)20(29)23-18(16)28)22-19(27)26-11-9-25(10-12-26)13-14-4-6-15(21)7-5-14/h3-7H,1,8-13H2,2H3,(H,23,28,29)

InChI Key

JJRWGBGDRGBUJG-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CC4=CC=C(C=C4)F)CC=C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.